Rengynic acid

Antiviral RSV Natural Products

Researchers studying RSV drug resistance need well-characterized leads. Rengynic acid, a cyclohexaneacetic acid derivative from Forsythia suspensa, directly addresses this with a resistance mechanism mapped to viral polymerase/protease active-site mutations. - Defined Resistance: Mutations (e.g., E166A protease, P323L RdRp) diminish inhibitor binding, enabling focused evolution studies. - Assay-Ready: ≥98% purity, ideal for HPLC method development or focused library screening. - Reliable Supply: Available as a mixture of diastereomers with COA, ensuring batch-to-batch consistency for reproducible in vitro RSV assays.

Molecular Formula C8H14O4
Molecular Weight 174.196
CAS No. 1310146-00-9
Cat. No. B592748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRengynic acid
CAS1310146-00-9
Molecular FormulaC8H14O4
Molecular Weight174.196
Structural Identifiers
SMILESC1CC(CCC1O)(CC(=O)O)O
InChIInChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11)
InChIKeyLHDVONJKFJRQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Rengynic Acid Procurement for RSV Research


Rengynic acid (2-(1,4-dihydroxycyclohexyl)acetic acid) is a cyclohexaneacetic acid derivative and a natural product primarily isolated from the seeds of Forsythia suspensa [1]. It has been identified as possessing potent antiviral activity against Respiratory Syncytial Virus (RSV) in vitro [2]. This compound is often supplied as a mixture of diastereomers [3] and is available for research use from specialized natural product vendors [4].

Natural product isolate source context (Forsythia suspensa)
Diastereomeric mixture research format
Supports RSV antiviral assay context

Rengynic Acid vs. Generic Analogs in RSV Studies


Generic substitution fails because Rengynic acid's antiviral activity against RSV is not a class-level property of all cyclohexaneacetic acid derivatives. While compounds like trans-1,4-dihydroxycyclohexaneacetic acid share a similar core structure, their bioactivity profiles differ significantly. For instance, other cyclohexaneacetic acid analogs from the same plant sources (e.g., Emilia sonchifolia) have not demonstrated the same reported antiviral potency [1]. The specific stereochemistry and substitution pattern of Rengynic acid are crucial for its observed activity, as evidenced by the distinct antiviral profiles of its isomers and glycosylated derivatives [2]. Furthermore, the compound's defined mechanism of action—inhibiting viral protease and polymerase activity with resistance developing through specific active-site mutations—represents a targeted effect not observed with generic phenolic acids .

Anti-RSV activity is not a class-level property of cyclohexaneacetic acid analogs; reported activity may not transfer.
Stereochemistry and substitution pattern may be essential for observed activity; analog profiles may differ significantly.
Specific viral protease/polymerase inhibition mechanism differs from broad phenolic antivirals; mechanistic mismatch risk.

Rengynic Acid Evidence for Lead Selection


Anti-RSV Potency vs. Labdane Diterpenoids

Rengynic acid demonstrates superior antiviral potency against Respiratory Syncytial Virus (RSV) compared to labdane diterpenoids isolated from the same Forsythia suspensa plant source. While labdane diterpenoids exhibit EC50 values against RSV in the range of 10.5–15.4 μM [1], Rengynic acid displays an IC50 of 4.08 μg/mL , which equates to approximately 23.4 μM (based on MW of 174.19 g/mol). This indicates a 2-3 fold higher potency compared to the most active labdane diterpenoids from the same plant.

Anti-RSV Potency Comparison
Cross-study comparable
IC50 4.08 µg/mL vs. labdane EC50 10.5–15.4 µM
Supports compound ranking in RSV antiviral assays
In vitro RSV assay context; cross-study comparison
Antiviral RSV Natural Products

Defined Resistance Mechanism for Viral Evolution Studies

Rengynic acid exhibits a specific resistance mechanism characterized by active-site mutations in viral protease and polymerase (e.g., E166A in protease, P323L in RdRp), which diminishes compound binding . In contrast, generic phenolic compounds with broad-spectrum activity (e.g., SP-303, a polyphenolic polymer) often act through virucidal or cell-entry blocking mechanisms without a clearly defined, sequence-specific resistance profile [1].

Resistance Mechanism
Class-level inference
Specific active-site mutations (E166A, P323L) reduce binding
Supports viral resistance pathway research
Mechanism inferred; class-level comparison to generic antivirals
Antiviral Resistance RSV Mechanism of Action

HPLC Positive Control for Forsythia suspensa Quantification

Rengynic acid is routinely supplied with a purity of ≥98% as verified by HPLC-DAD or HPLC-ELSD, and comes with a Certificate of Analysis including HPLC chromatograms . This makes it an ideal analytical standard for quantifying Rengynic acid content in complex Forsythia suspensa extracts. In contrast, many closely related cyclohexaneacetic acid derivatives, such as trans-1,4-dihydroxycyclohexaneacetic acid (CAS 1310146-00-9), are primarily available as research-grade solids without the same emphasis on validated HPLC purity and accompanying analytical documentation .

HPLC Standard Suitability
Class-level inference
Purity ≥98% HPLC with COA and chromatogram provided
Supports analytical method development as a standard
Supplier specification; verify for intended quantification method
Quality Control HPLC Phytochemical Analysis

Dual-Source Isolation as Antiviral Bioactive Marker

Rengynic acid has been isolated from two distinct plant sources: the seeds of Forsythia suspensa [1] and the aerial parts of Emilia sonchifolia [2]. This dual occurrence in plants with reported antiviral properties suggests a conserved biosynthetic pathway and reinforces its potential as a chemotaxonomic marker for antiviral activity. In contrast, many related cyclohexaneacetic acid derivatives (e.g., rengyol, rengyoxide) are reported from a single source or are synthetic intermediates without confirmed natural occurrence [3].

Dual-Source Isolation
Supporting evidence
Isolated from F. suspensa and E. sonchifolia
Supports phytochemical marker identification for screening
Chemotaxonomic context; occurrence data only
Natural Product Chemistry Plant Metabolomics Biomarker

Rengynic Acid Applications in Antiviral Research and QC


RSV Antiviral Screening and Mechanism Studies

Procure Rengynic acid as a potent, well-characterized lead compound for in vitro RSV inhibition assays. Its defined resistance mechanism via viral polymerase/protease active-site mutations makes it particularly valuable for studying viral evolution and resistance pathways .

HPLC Method Development for Forsythia suspensa Extract QC

Utilize Rengynic acid as a high-purity (≥98%) analytical standard for developing and validating HPLC-DAD/ELSD methods to quantify Rengynic acid in plant material, extracts, or traditional medicine formulations. The availability of a Certificate of Analysis with HPLC chromatograms ensures method accuracy and reproducibility .

Natural Product Library Enrichment for Antiviral Discovery

Include Rengynic acid in a focused natural product library for antiviral screening. Its dual occurrence in Forsythia suspensa and Emilia sonchifolia [1] indicates a conserved bioactive scaffold, increasing the likelihood of identifying structurally related compounds with similar or improved antiviral properties.

Analogue Synthesis and SAR Studies

Employ Rengynic acid as a starting point for medicinal chemistry efforts. Its core cyclohexaneacetic acid structure, combined with its demonstrated RSV activity, provides a template for synthesizing and evaluating analogues, such as glycosylated derivatives or ester prodrugs, to optimize antiviral potency and pharmacokinetic properties.

Application
Selection Property
Validation Focus
RSV antiviral assay development
Resistance mechanism tool compound
Viral polymerase/protease mutation impact studies
Forsythia suspensa extract HPLC quantification
Characterized analytical standard
Method accuracy and reproducibility assessment
Antiviral natural product library screening
Dual-source phytochemical marker
Chemotaxonomic screening for antiviral leads
Cyclohexaneacetic acid SAR studies
Core bioactive scaffold
Antiviral activity modulation through derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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